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Compound of Interest

Compound Name: Brasofensine

Cat. No.: B1667503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism and

pharmacokinetics of Brasofensine, a dopamine transporter inhibitor. The data presented is

compiled from preclinical and clinical studies to support further research and development.

Pharmacokinetic Profile Comparison
Brasofensine exhibits significant pharmacokinetic differences across rats, monkeys, and

humans. Following oral administration, absorption is rapid in rats and monkeys, with peak

plasma concentrations reached within 0.5 to 1 hour. In contrast, absorption in humans is

considerably slower, with peak concentrations observed between 3 to 8 hours.[1][2] The

plasma terminal elimination half-life also varies substantially, being approximately 2 hours in

rats, 4 hours in monkeys, and extending to 24 hours in humans.[1]

Absolute bioavailability of Brasofensine is low in both rats (7%) and monkeys (0.8%),

indicating extensive first-pass metabolism.[1] Total body clearance is high in rats (199

ml/min/kg) and moderate in monkeys (32 ml/min/kg).[1] The steady-state volume of distribution

is large in both species, suggesting extensive tissue distribution (24 l/kg in rats and 46 l/kg in

monkeys).[1]

Table 1: Comparative Pharmacokinetic Parameters of Brasofensine (Oral Administration)
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Parameter Rat Monkey Human

Dose 4 mg/kg 12 mg 50 mg

Tmax (h) 0.5 - 1 0.5 - 1 3 - 8

Terminal Half-life (t½)

(h)
~2 ~4 ~24

Absolute

Bioavailability (%)
7 0.8 N/A

Table 2: Pharmacokinetic Parameters of Brasofensine (Intravenous Administration)

Parameter Rat Monkey

Dose 1.5 mg/kg 4 mg

Total Body Clearance

(ml/min/kg)
199 32

Volume of Distribution (Vss)

(l/kg)
24 46

Metabolism and Excretion
Brasofensine undergoes extensive metabolism in all species studied.[1][2] The primary

metabolic pathways are O- and N-demethylation and isomerization.[1][2] The resulting

desmethyl metabolites can be further conjugated with glucuronic acid.[1][2] These

demethylated metabolites and their glucuronide conjugates (M1 and M2) are the major

circulating metabolites in humans and are also present in rat and monkey plasma.[1]

The route of excretion of radioactivity after administration of [14C]brasofensine shows a

notable species difference. In humans and monkeys, the primary route of excretion is via the

urine, accounting for 86% and 70% of the administered dose, respectively.[1] In contrast, rats

excrete a smaller portion in the urine (20%), with the majority being eliminated in the feces.[1]
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Caption: Metabolic pathways of Brasofensine across species.

Experimental Protocols
The data presented in this guide is based on studies employing the following methodologies:

Pharmacokinetic Studies:

Subjects: Long-Evans rats, cynomolgus monkeys, and healthy human volunteers.[1]

Drug Administration: Intravenous (i.v.) and oral (p.o.) administration of [14C]brasofensine.

Rats: 1.5 mg/kg i.v. or 4 mg/kg p.o.[1]

Monkeys: 4 mg i.v. or 12 mg p.o.[1]

Humans: 50 mg p.o.[1]

Sample Collection: Serial blood samples were collected at various time points post-

administration. Urine and feces were collected to determine excretion balance.[1]
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Analytical Methods: Plasma, urine, and fecal samples were analyzed for total radioactivity

and for the concentrations of Brasofensine and its metabolites using high-performance

liquid chromatography (HPLC) with radiometric detection and mass spectrometry (MS).

Metabolism Studies:

In Vivo: Characterization of metabolites in plasma, urine, and feces from the pharmacokinetic

studies.

Metabolite Identification: Structural elucidation of metabolites was performed using liquid

chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)

spectroscopy.

This comparative guide highlights the significant inter-species differences in the

pharmacokinetics and metabolism of Brasofensine. These differences, particularly in the rate

of absorption, elimination half-life, and primary route of excretion, are critical considerations for

the extrapolation of preclinical data to humans and for the design of future clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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